molecular formula C14H10F2O3 B11533327 2-(difluoromethyl)-2-hydroxy-2,3-dihydro-4H-benzo[h]chromen-4-one

2-(difluoromethyl)-2-hydroxy-2,3-dihydro-4H-benzo[h]chromen-4-one

Cat. No.: B11533327
M. Wt: 264.22 g/mol
InChI Key: MOCHHEVOKNOYQK-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)-2-hydroxy-2H,3H,4H-naphtho[1,2-b]pyran-4-one is a synthetic organic compound that belongs to the class of difluoromethylated pyrans

Preparation Methods

The synthesis of 2-(difluoromethyl)-2-hydroxy-2H,3H,4H-naphtho[1,2-b]pyran-4-one typically involves the difluoromethylation of naphthopyran derivatives. One common method is the use of difluoromethylating agents such as ethyl bromodifluoroacetate. The reaction conditions often include the presence of a base and a suitable solvent, such as dimethyl sulfoxide (DMSO) or acetonitrile. The reaction proceeds through the formation of a difluoromethylated intermediate, which is then cyclized to form the desired naphthopyran product .

Chemical Reactions Analysis

2-(Difluoromethyl)-2-hydroxy-2H,3H,4H-naphtho[1,2-b]pyran-4-one undergoes various chemical reactions, including:

Scientific Research Applications

2-(Difluoromethyl)-2-hydroxy-2H,3H,4H-naphtho[1,2-b]pyran-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(difluoromethyl)-2-hydroxy-2H,3H,4H-naphtho[1,2-b]pyran-4-one involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The difluoromethyl group enhances the compound’s ability to form strong hydrogen bonds, which can increase its binding affinity to biological targets. Additionally, the hydrophobic nature of the difluoromethyl group can improve the compound’s membrane permeability, facilitating its cellular uptake .

Comparison with Similar Compounds

2-(Difluoromethyl)-2-hydroxy-2H,3H,4H-naphtho[1,2-b]pyran-4-one can be compared with other difluoromethylated compounds such as:

    2-(Trifluoromethyl)-2-hydroxy-2H,3H,4H-naphtho[1,2-b]pyran-4-one: This compound has a trifluoromethyl group instead of a difluoromethyl group, which can lead to differences in reactivity and biological activity.

    2-(Difluoromethyl)-2-hydroxy-2H,3H,4H-pyran-4-one:

Properties

Molecular Formula

C14H10F2O3

Molecular Weight

264.22 g/mol

IUPAC Name

2-(difluoromethyl)-2-hydroxy-3H-benzo[h]chromen-4-one

InChI

InChI=1S/C14H10F2O3/c15-13(16)14(18)7-11(17)10-6-5-8-3-1-2-4-9(8)12(10)19-14/h1-6,13,18H,7H2

InChI Key

MOCHHEVOKNOYQK-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)C2=C(C3=CC=CC=C3C=C2)OC1(C(F)F)O

Origin of Product

United States

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